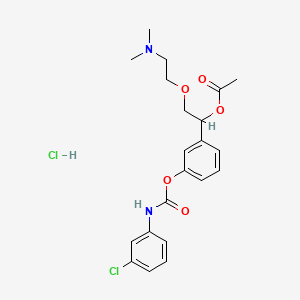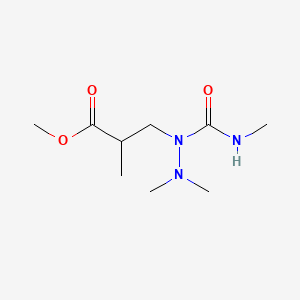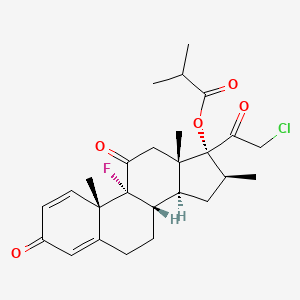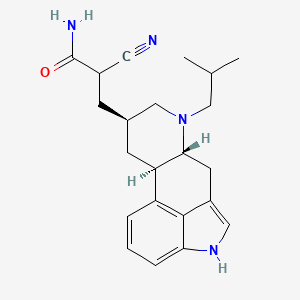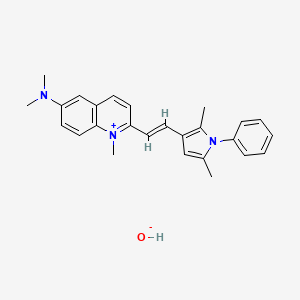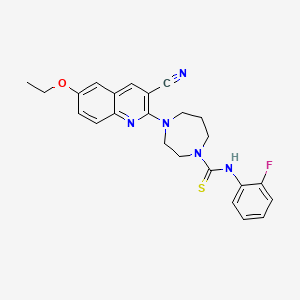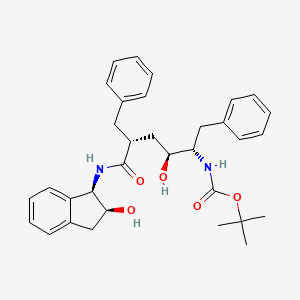
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and indanacetylamino groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using a t-butyloxycarbonyl (Boc) group. This is followed by the introduction of the diphenyl and hydroxy groups through a series of substitution and addition reactions. The final step involves the coupling of the indanacetylamino group to the hexane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.
科学的研究の応用
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-pentane
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-heptane
Uniqueness
Compared to similar compounds, N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane stands out due to its specific combination of functional groups and structural features
特性
CAS番号 |
132619-51-3 |
|---|---|
分子式 |
C33H40N2O5 |
分子量 |
544.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O5/c1-33(2,3)40-32(39)34-27(19-23-14-8-5-9-15-23)28(36)21-25(18-22-12-6-4-7-13-22)31(38)35-30-26-17-11-10-16-24(26)20-29(30)37/h4-17,25,27-30,36-37H,18-21H2,1-3H3,(H,34,39)(H,35,38)/t25-,27+,28+,29+,30-/m1/s1 |
InChIキー |
ZJBUCZFZQXPYFC-VQXQMPIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


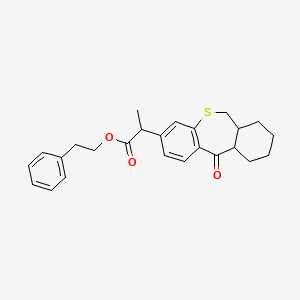
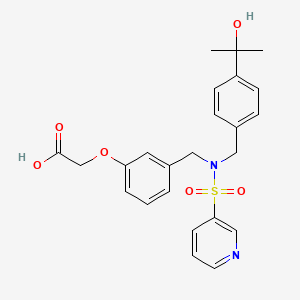
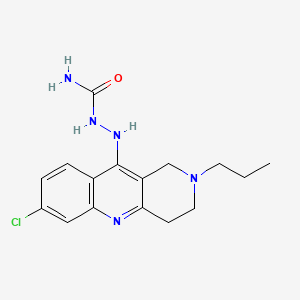
![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)

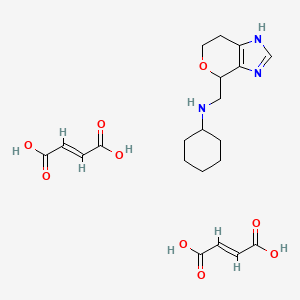
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)
